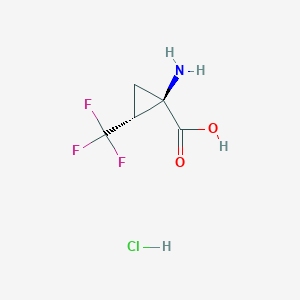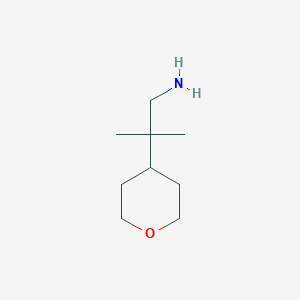![molecular formula C9H10N4O2 B3417396 7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1049605-05-1](/img/structure/B3417396.png)
7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Übersicht
Beschreibung
7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a synthetic compound . It is a non-naturally occurring small molecule that has aroused the interest of researchers . This compound is part of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family, which is present in diverse important structures in agriculture and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core with a propan-2-yl group at the 7-position and a carboxylic acid group at the 6-position . The InChI code for this compound is1S/C9H10N4O2/c1-5(2)7-3-6(8(14)15)12-9-10-4-11-13(7)9/h3-5H,1-2H3,(H,14,15) . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 206.2 .Wirkmechanismus
The mechanism of action of 7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is not yet fully understood. However, it is believed to be related to its ability to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines. In addition, this compound has been found to inhibit the growth of various cancer cell lines, likely due to its ability to modulate the activity of various enzymes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation, improve wound healing, and reduce oxidative stress. In addition, this compound has been found to reduce the size of tumors in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has a number of advantages for use in laboratory experiments. It is relatively stable and easy to synthesize, and it can be used in a variety of biological assays. However, this compound is not suitable for use in human clinical trials due to its potential toxicity.
Zukünftige Richtungen
Future research on 7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid should focus on further elucidating its mechanism of action, exploring its potential therapeutic applications, and determining its safety and efficacy in human clinical trials. In addition, further research should be conducted to explore the potential of this compound as a drug delivery system, as well as its ability to modulate the activity of various enzymes involved in cell proliferation and apoptosis. Other potential future directions include exploring the ability of this compound to interact with other molecules, such as proteins and lipids, and its potential to be used in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has been studied for its potential applications in the medical and scientific fields. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, this compound has been used in the synthesis of a variety of other compounds, such as 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives and 4,5-dihydro-1H-tetrazole-5-carboxylic acid derivatives.
Safety and Hazards
The safety information for 7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid indicates that it has several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5(2)7-6(8(14)15)3-10-9-11-4-12-13(7)9/h3-5H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNYPQNGRGYQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NC2=NC=NN12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163038 | |
| Record name | 7-(1-Methylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049605-05-1 | |
| Record name | 7-(1-Methylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049605-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(1-Methylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




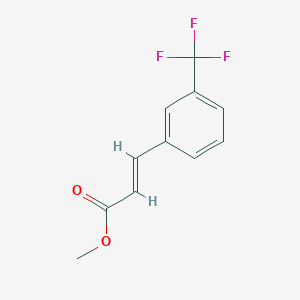

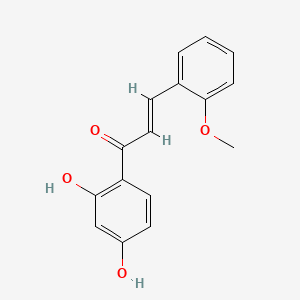
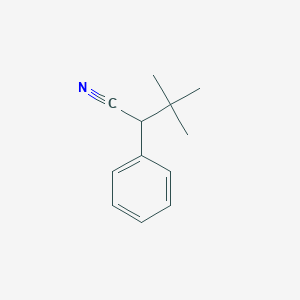
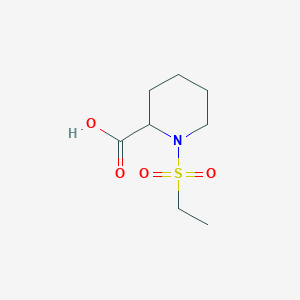
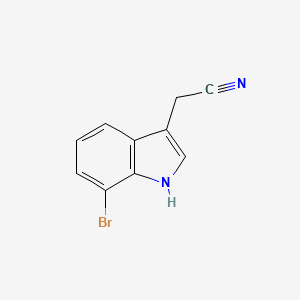


![[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate](/img/structure/B3417372.png)
